molecular formula C9H11NSe B14726851 N,N-Dimethylselenobenzamide CAS No. 13120-03-1

N,N-Dimethylselenobenzamide

Cat. No.: B14726851
CAS No.: 13120-03-1
M. Wt: 212.16 g/mol
InChI Key: SSZIHNPJCQNODF-UHFFFAOYSA-N
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Description

N,N-Dimethylselenobenzamide is a selenated benzamide derivative characterized by a selenium atom in the amide group (replacing oxygen in conventional benzamides) and two methyl substituents on the nitrogen atom. Notably, it exhibits polymorphism, with two known crystalline forms, one of which has a Z′ = 2 structure (indicating two independent molecules in the asymmetric unit).

Properties

CAS No.

13120-03-1

Molecular Formula

C9H11NSe

Molecular Weight

212.16 g/mol

IUPAC Name

N,N-dimethylbenzenecarboselenoamide

InChI

InChI=1S/C9H11NSe/c1-10(2)9(11)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

SSZIHNPJCQNODF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=[Se])C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethylselenobenzamide can be synthesized through several methods. One common approach involves the reaction of selenobenzoyl chloride with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation of the selenium compound. The reaction can be represented as follows:

C6H5C(O)SeCl+(CH3)2NHC6H5C(O)SeN(CH3)2+HCl\text{C}_6\text{H}_5\text{C(O)SeCl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{C(O)SeN(CH}_3\text{)}_2 + \text{HCl} C6​H5​C(O)SeCl+(CH3​)2​NH→C6​H5​C(O)SeN(CH3​)2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethylselenobenzamide undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The methyl groups on the nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenols.

    Substitution: Various N-alkyl or N-aryl selenobenzamides.

Scientific Research Applications

N,N-Dimethylselenobenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its potential anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which N,N-Dimethylselenobenzamide exerts its effects involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, which can modulate the activity of enzymes and other proteins. This redox activity is believed to contribute to its antioxidant properties and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following benzamide derivatives are structurally or functionally related to N,N-Dimethylselenobenzamide. Key differences in synthesis, properties, and applications are highlighted.

Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications Notable Properties
This compound C₉H₁₁NSe* ~212 (estimated) Selenium-containing amide Likely from selenobenzoyl chloride and dimethylamine (inferred from analogs) Polymorphism studies Two polymorphic forms (Z′ = 2)
N,N-Dimethylbenzamide C₉H₁₁NO 149.19 Oxygen-containing amide Benzoyl chloride + dimethylamine Solvent, chemical intermediate XLogP3 = 0.6; non-hazardous
N,N-Diethyl-3-methylbenzamide (DEET) C₁₂H₁₇NO 191.27 Diethyl and methyl substituents m-Toluic acid + diethylamine Insect repellent High market consumption
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.30 N,O-bidentate directing group 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H functionalization X-ray-confirmed structure
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide C₂₂H₁₅NO₃ 341.36 Anthraquinone backbone + methylbenzamide 2-methylbenzoyl chloride + 1-aminoanthraquinone C–H bond activation catalysis N,O-bidentate chelation

*Estimated based on selenium substitution.

Physicochemical Properties

  • Selenium vs.
  • Polymorphism: this compound’s Z′ = 2 polymorph contrasts with simpler benzamides (e.g., N,N-Dimethylbenzamide), suggesting complex crystal packing influenced by selenium .
  • LogP Values : DEET’s higher lipophilicity (LogP ~2.0) compared to N,N-Dimethylbenzamide (LogP 0.6) correlates with its bioactivity as a topical repellent .

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